1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol is a complex organic compound with a unique structure that combines a naphthalene ring, a fluorenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorenyl Group: The fluorenyl group is synthesized by reacting 9-fluorenylmethanol with an appropriate amine, such as 2-ethylaminochloride, to form 1-(9-fluorenylmethyl)ethylamine.
Formation of the Piperazine Moiety: The fluorenylmethylamine is then reacted with sodium hydroxide in acetonitrile to form 1-(9-fluorenylmethyl)piperazine.
Coupling with Naphthalen-2-ol: The final step involves coupling the fluorenylmethylpiperazine with naphthalen-2-ol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce various reduced derivatives of the original compound.
Scientific Research Applications
1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: May be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
- 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid
Uniqueness
1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol is unique due to its combination of a naphthalene ring, a fluorenyl group, and a piperazine moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
380454-21-7 |
---|---|
Molecular Formula |
C28H25N3O |
Molecular Weight |
419.5g/mol |
IUPAC Name |
1-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H25N3O/c32-27-14-13-20-7-1-2-8-21(20)26(27)19-29-31-17-15-30(16-18-31)28-24-11-5-3-9-22(24)23-10-4-6-12-25(23)28/h1-14,19,28,32H,15-18H2 |
InChI Key |
JHSXJPYGYWOSBK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=C(C=CC6=CC=CC=C65)O |
Canonical SMILES |
C1CN(CC[NH+]1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=C(C=CC6=CC=CC=C65)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.